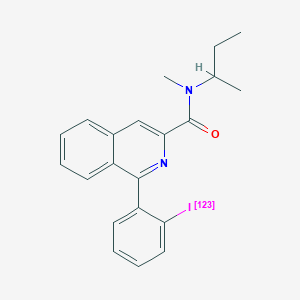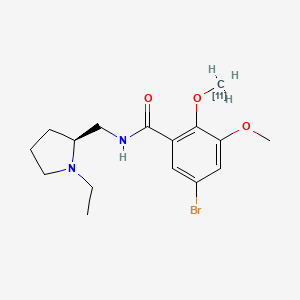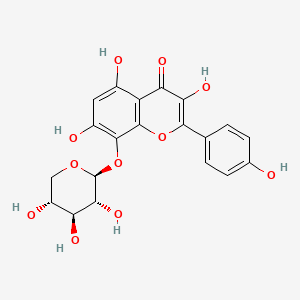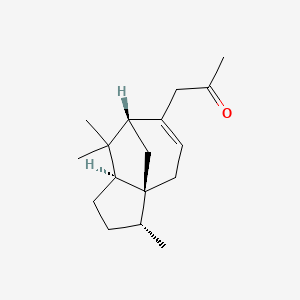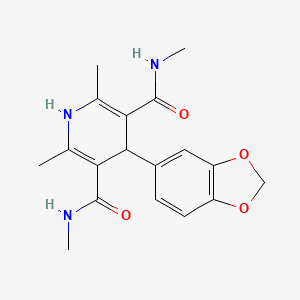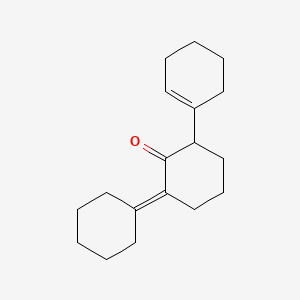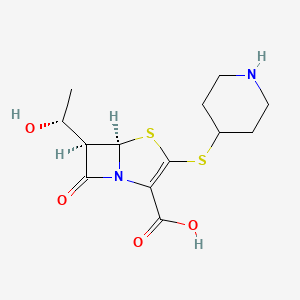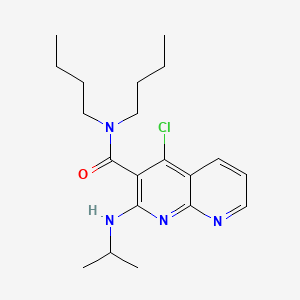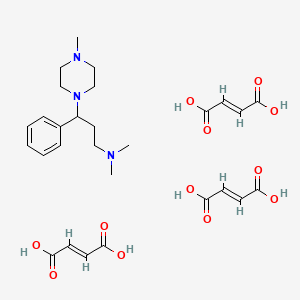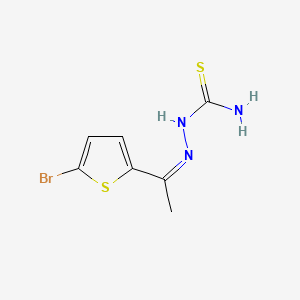
(Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(1-(5-Bromo-2-thiényl)éthylidène)hydrazinecarbothioamide est un composé organique qui contient un groupe thiényle, un atome de brome et un fragment d’hydrazinecarbothioamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (Z)-2-(1-(5-Bromo-2-thiényl)éthylidène)hydrazinecarbothioamide implique généralement la réaction du 5-bromo-2-thiophènecarboxaldéhyde avec l’hydrazinecarbothioamide dans des conditions spécifiques. La réaction est généralement effectuée dans un solvant tel que l’éthanol ou le méthanol, et le mélange est chauffé à reflux pendant plusieurs heures pour assurer une réaction complète.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, des composés similaires sont souvent synthétisés à l’aide de procédés discontinus ou en continu. Ces méthodes impliquent le contrôle minutieux des paramètres de réaction tels que la température, la pression et les concentrations des réactifs afin d’optimiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
(Z)-2-(1-(5-Bromo-2-thiényl)éthylidène)hydrazinecarbothioamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés d’hydrazine correspondants.
Substitution : L’atome de brome peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que l’azoture de sodium (NaN3) ou la thiourée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés thiényliques substitués.
Applications de la recherche scientifique
Chimie
En chimie, le (Z)-2-(1-(5-Bromo-2-thiényl)éthylidène)hydrazinecarbothioamide est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie
Le composé a des applications potentielles dans la recherche biologique, en particulier dans l’étude de l’inhibition enzymatique et des interactions protéine-ligand. Sa capacité à former des complexes stables avec des molécules biologiques en fait un outil utile dans les dosages biochimiques.
Médecine
En chimie médicinale, le (Z)-2-(1-(5-Bromo-2-thiényl)éthylidène)hydrazinecarbothioamide est étudié pour ses propriétés thérapeutiques potentielles. Il peut présenter des activités antimicrobiennes, anticancéreuses ou anti-inflammatoires, bien que des études spécifiques soient nécessaires pour confirmer ces effets.
Industrie
Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques. Son incorporation dans des polymères ou d’autres matériaux peut améliorer leurs performances dans diverses applications industrielles.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although specific studies are needed to confirm these effects.
Industry
The compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various industrial applications.
Mécanisme D'action
Le mécanisme d’action du (Z)-2-(1-(5-Bromo-2-thiényl)éthylidène)hydrazinecarbothioamide implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou moduler la fonction des récepteurs en agissant comme un agoniste ou un antagoniste. Les voies spécifiques impliquées dépendent du contexte biologique et de la nature des molécules cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
- (Z)-2-(1-(5-Chloro-2-thiényl)éthylidène)hydrazinecarbothioamide
- (Z)-2-(1-(5-Méthyl-2-thiényl)éthylidène)hydrazinecarbothioamide
- (Z)-2-(1-(5-Fluoro-2-thiényl)éthylidène)hydrazinecarbothioamide
Unicité
(Z)-2-(1-(5-Bromo-2-thiényl)éthylidène)hydrazinecarbothioamide est unique en raison de la présence de l’atome de brome, qui peut influencer sa réactivité et ses interactions avec d’autres molécules. Cela le distingue des composés similaires avec des substituants différents, tels que le chlore, le méthyle ou le fluor.
Propriétés
Numéro CAS |
174502-99-9 |
|---|---|
Formule moléculaire |
C7H8BrN3S2 |
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
[(Z)-1-(5-bromothiophen-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H8BrN3S2/c1-4(10-11-7(9)12)5-2-3-6(8)13-5/h2-3H,1H3,(H3,9,11,12)/b10-4- |
Clé InChI |
XBLYFFCQPGMTDA-WMZJFQQLSA-N |
SMILES isomérique |
C/C(=N/NC(=S)N)/C1=CC=C(S1)Br |
SMILES canonique |
CC(=NNC(=S)N)C1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


